molecular formula C24H21BrN2O2S B2948581 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide CAS No. 919703-81-4

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide

Cat. No.: B2948581
CAS No.: 919703-81-4
M. Wt: 481.41
InChI Key: SACLWSLYSDGICF-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is a complex organic compound that features a bromophenyl group, an indole moiety, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

    Amide Bond Formation: Finally, the methoxybenzamide moiety is introduced through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced bromophenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide can be used as a probe to study protein-ligand interactions due to its potential binding affinity to certain proteins.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the bromophenyl group could enhance the compound’s affinity and specificity. The exact pathways and molecular interactions would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-bromophenyl)-1H-indol-3-yl)acetamide
  • N-(2-(4-bromophenyl)-1H-indol-3-yl)propionamide
  • N-(2-(4-bromophenyl)-1H-indol-3-yl)butyramide

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is unique due to the presence of the thioether linkage and the methoxybenzamide moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2S/c1-29-21-9-5-3-7-19(21)24(28)26-14-15-30-23-18-6-2-4-8-20(18)27-22(23)16-10-12-17(25)13-11-16/h2-13,27H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACLWSLYSDGICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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